REACTION_CXSMILES
|
FC(F)(F)S([O:6][S:7]([C:10]([F:13])([F:12])[F:11])(=[O:9])=[O:8])(=O)=O.[F:16][C:17]([F:26])([F:25])[C:18]1[CH:23]=[CH:22][C:21](O)=[CH:20][CH:19]=1>ClCCl.N1C=CC=CC=1>[F:13][C:10]([F:11])([F:12])[S:7]([O:6][C:21]1[CH:22]=[CH:23][C:18]([C:17]([F:26])([F:25])[F:16])=[CH:19][CH:20]=1)(=[O:8])=[O:9]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)O)(F)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with aqueous sodium carbonate (2N; 20 ml)
|
Type
|
CUSTOM
|
Details
|
The dried organic phase was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by FCC
|
Type
|
WASH
|
Details
|
eluting with ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)OC1=CC=C(C=C1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 710 mg | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |